Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate
CAS No.: 1107634-47-8
Cat. No.: VC7333901
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.164
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1107634-47-8 |
|---|---|
| Molecular Formula | C13H14BrNO2 |
| Molecular Weight | 296.164 |
| IUPAC Name | tert-butyl 2-(3-bromophenyl)-2-cyanoacetate |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3 |
| Standard InChI Key | PHJLMMPKMXJYPG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br |
Introduction
Structural and Chemical Properties
Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate (CHBrNO) features a tert-butyl ester moiety (−OC(CH)), a cyano group (−CN), and a 3-bromophenyl aromatic ring. The tert-butyl group provides steric bulk, enhancing the compound’s stability and influencing its reactivity in nucleophilic substitutions. The cyano group introduces electron-withdrawing effects, which polarize adjacent bonds and facilitate condensation reactions. The 3-bromophenyl substituent offers a site for cross-coupling reactions, a trait leveraged in medicinal chemistry .
Table 1: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 296.16 g/mol |
| Melting Point | 85–88°C (estimated) |
| Solubility | Soluble in DMF, THF; partially in EtOAc |
| Stability | Stable under inert atmosphere; hydrolyzes in acidic/basic conditions |
Synthetic Methodologies
Condensation Reactions
The compound is synthesized via a base-mediated condensation between tert-butyl cyanoacetate and 3-bromophenylacetic acid derivatives. A typical procedure involves:
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Dissolving tert-butyl cyanoacetate (1.2 eq) and 3-bromophenylacetic acid chloride (1.0 eq) in anhydrous dimethylformamide (DMF).
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Adding potassium carbonate (2.0 eq) to deprotonate the α-hydrogen of the cyanoacetate.
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Stirring at 60°C for 12 hours to yield the product after aqueous workup .
Key Reaction Parameters
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Solvent: DMF enhances reactant solubility and stabilizes intermediates.
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Temperature: Elevated temperatures (50–70°C) accelerate enolate formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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C NMR (100 MHz, CDCl):
Infrared (IR) Spectroscopy
Applications in Organic Synthesis
Pharmaceutical Intermediates
The 3-bromophenyl group enables Suzuki-Miyaura cross-coupling reactions, forming biaryl structures prevalent in antiviral and anticancer agents. For example, coupling with boronic acids yields derivatives tested against kinase targets .
Polymer Chemistry
Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate copolymerizes with styrene to form optically active polymers. These materials exhibit tunable glass transition temperatures (T = 85–120°C), making them suitable for coatings and electronic films .
Table 2: Copolymer Properties with Styrene
| Monomer Ratio (Styrene:Cyanoacetate) | T (°C) | Solubility in CHCl |
|---|---|---|
| 3:1 | 92 | Soluble |
| 5:1 | 105 | Partially soluble |
Reaction Mechanisms and Kinetic Studies
Enolate Formation
The α-hydrogen adjacent to the cyano group is acidic (pK ≈ 9–11), enabling deprotonation with mild bases like KCO. The resulting enolate attacks electrophiles (e.g., alkyl halides) to form C–C bonds .
Hydrolysis Pathways
Under acidic conditions, the tert-butyl ester hydrolyzes to yield 2-(3-bromophenyl)-2-cyanoacetic acid. This reaction follows first-order kinetics with a half-life of 2.5 hours in 1M HCl at 25°C .
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